tetra-Boc-spermine-5-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to tetra-Boc-spermine-5-carboxylic acid often involves multistep chemical reactions. For instance, ethyl 5-carbonylglycinates, which share some synthetic pathways with tetra-Boc-spermine-5-carboxylic acid, were synthesized through condensation of 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids with ethyl glycinate hydrochloride, followed by intramolecular cyclization (Syrota et al., 2019). Such methodologies highlight the complex nature of synthesizing tetra-Boc-spermine-5-carboxylic acid and related compounds.

Molecular Structure Analysis

Analyzing the molecular structure of compounds similar to tetra-Boc-spermine-5-carboxylic acid reveals insights into their conformation and potential biological activity. For example, the molecular structure of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid was studied to understand its role in peptidomimetics, showing different conformations based on NMR spectroscopy (Guitot et al., 2009). Such studies are crucial for understanding how tetra-Boc-spermine-5-carboxylic acid might interact at the molecular level.

Chemical Reactions and Properties

The chemical reactions and properties of tetra-Boc-spermine-5-carboxylic acid and related molecules often involve complex interactions. For instance, the preparation of 5-amino-1,2,3-triazole-4-carboxylates highlights the chemistry of triazole amino acids, which are used in the synthesis of peptidomimetics and biologically active compounds (Ferrini et al., 2015). Understanding these reactions is essential for manipulating the chemical properties of tetra-Boc-spermine-5-carboxylic acid for specific applications.

Physical Properties Analysis

The physical properties of compounds like tetra-Boc-spermine-5-carboxylic acid are influenced by their molecular structure. For example, the synthesis and characterization of chiral urethane N-alkoxycarbonyl tetramic acids from urethane N-carboxyanhydrides (UNCAs) demonstrate the importance of molecular configuration on the physical properties of these compounds (Fehrentz et al., 1994). Such analyses provide crucial information for the development and application of tetra-Boc-spermine-5-carboxylic acid in various fields.

Chemical Properties Analysis

The chemical properties of tetra-Boc-spermine-5-carboxylic acid are central to its utility in research and industry. The study on the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] illustrates the chemical versatility of Boc-protected compounds, which are essential for developing novel synthetic routes and understanding the reactivity of such molecules (Wang Qian-y, 2015).

Aplicaciones Científicas De Investigación

Synthesis of Complex Compounds : A study by Bunin et al. (2004) in the "Journal of Combinatorial Chemistry" demonstrated the solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives using BOC-protected tetrahydroisoquinoline carboxylic acids, offering a cost-effective method for preparing complex compounds with tetrahydroisoquinoline ring (Bunin et al., 2004).

Medicinal Chemistry and Synthetic Methods : Herr (2002) in "Bioorganic & Medicinal Chemistry" discussed the use of 5-substituted-1H-tetrazoles as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses. Various synthetic methods are available for their preparation (Herr, 2002).

Drug Delivery Applications : Geall, Al-Hadithi, and Blagbrough (2002) in "Bioconjugate Chemistry" found that novel bile acid polyamine amides effectively condense calf thymus DNA. This suggests potential in the development of new anti-cancer drugs and gene delivery in gene therapy (Geall, Al-Hadithi, & Blagbrough, 2002).

Peptidomimetics : Guitot et al. (2009) in "The Journal of Organic Chemistry" demonstrated the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, which can be used in peptidomimetics with diverse conformational properties (Guitot et al., 2009).

Propiedades

IUPAC Name |

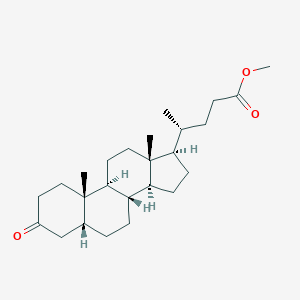

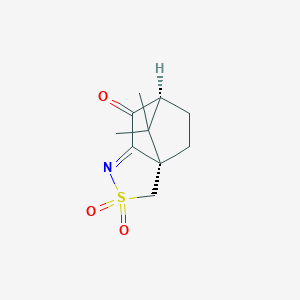

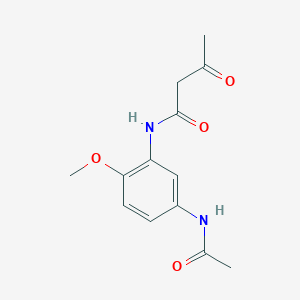

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPKBBVFWXCYJN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373188 | |

| Record name | tetra-Boc-spermine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetra-Boc-spermine-5-carboxylic acid | |

CAS RN |

119798-08-2 | |

| Record name | tetra-Boc-spermine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)